molecular formula C14H14N2O2 B11696423 N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide CAS No. 646034-70-0

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide

Cat. No.: B11696423
CAS No.: 646034-70-0
M. Wt: 242.27 g/mol
InChI Key: FIJZBJOVESATID-UHFFFAOYSA-N
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Description

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide is an organic compound with the molecular formula C14H14N2O2 and a molecular weight of 242.273 g/mol This compound is characterized by the presence of a furan ring, an acetamide group, and a phenyl ring connected through a methylene bridge

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide typically involves the condensation reaction between 5-methylfurfural and 4-aminoacetophenone. The reaction is carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction completion. The product is then purified using industrial-scale crystallization and filtration techniques.

Chemical Reactions Analysis

Types of Reactions

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like nitric acid for nitration and bromine for halogenation are employed.

Major Products Formed

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Nitro and halogenated phenyl derivatives.

Scientific Research Applications

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The furan ring and imine group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide: Characterized by the presence of a furan ring and an acetamide group.

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]benzamide: Similar structure but with a benzamide group instead of an acetamide group.

    N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan ring and the acetamide group makes it a versatile compound for various applications.

Properties

CAS No.

646034-70-0

Molecular Formula

C14H14N2O2

Molecular Weight

242.27 g/mol

IUPAC Name

N-[4-[(5-methylfuran-2-yl)methylideneamino]phenyl]acetamide

InChI

InChI=1S/C14H14N2O2/c1-10-3-8-14(18-10)9-15-12-4-6-13(7-5-12)16-11(2)17/h3-9H,1-2H3,(H,16,17)

InChI Key

FIJZBJOVESATID-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(O1)C=NC2=CC=C(C=C2)NC(=O)C

Origin of Product

United States

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